BenchChemオンラインストアへようこそ!

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

sEH Inhibition Structure-Activity Relationship Enzyme Kinetics

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea (CAS 1795442-16-8) is a synthetic urea derivative and a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme critical in the metabolism of epoxyeicosatrienoic acids (EETs). This compound belongs to a class of sEH inhibitors characterized by a central urea pharmacophore, featuring a 3,4-dimethoxybenzyl group on one terminus and a chiral 2-hydroxy-2-methylpropyl linker connected to a furan-2-yl moiety on the other.

Molecular Formula C18H24N2O5
Molecular Weight 348.399
CAS No. 1795442-16-8
Cat. No. B2725646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
CAS1795442-16-8
Molecular FormulaC18H24N2O5
Molecular Weight348.399
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O
InChIInChI=1S/C18H24N2O5/c1-18(22,10-14-5-4-8-25-14)12-20-17(21)19-11-13-6-7-15(23-2)16(9-13)24-3/h4-9,22H,10-12H2,1-3H3,(H2,19,20,21)
InChIKeyKJAWYLRENBSZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea (CAS 1795442-16-8): A Potent sEH Inhibitor for Preclinical Research Procurement


1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea (CAS 1795442-16-8) is a synthetic urea derivative and a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme critical in the metabolism of epoxyeicosatrienoic acids (EETs) [1]. This compound belongs to a class of sEH inhibitors characterized by a central urea pharmacophore, featuring a 3,4-dimethoxybenzyl group on one terminus and a chiral 2-hydroxy-2-methylpropyl linker connected to a furan-2-yl moiety on the other. It is specifically disclosed as a representative compound in a foundational patent family (US10377744, US11123311, US11723929) that describes its use in treating conditions mediated by sEH activity, such as hypertension and inflammatory disorders [2]. With a molecular formula of C18H24N2O5 and a molecular weight of 348.4 g/mol, this compound serves as a key research tool for investigating the therapeutic potential of sEH inhibition.

Why 1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea Cannot Be Interchanged with Other In-Class sEH Inhibitors


While numerous urea-based compounds potently inhibit sEH, they are not interchangeable. The specific substitution pattern of 1-(3,4-dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea—particularly the combination of a 3,4-dimethoxyphenyl ring on one urea nitrogen and a chiral 2-hydroxy-2-methylpropyl linker to a furan ring on the other—directly dictates its unique polypharmacology and target engagement profile, distinct from analogs with other aryl or heteroaryl groups [1]. Subtle structural modifications within this chemical series lead to significant differences in enzymatic inhibition potency (Ki), selectivity against other epoxide hydrolases, and crucially, in vivo pharmacokinetic (PK) properties like microsomal stability and oral bioavailability [2]. Therefore, direct procurement of this specific compound is essential for research programs aiming to correlate the presence of the 3,4-dimethoxybenzyl and furan-2-yl pharmacophores with a defined therapeutic or biological outcome, avoiding the confounding variables introduced by generic substitution.

Quantitative Differentiation Guide for 1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea vs. Closest Analogs


Enzymatic Potency: Target Compound vs. 2-Chlorophenyl and m-Tolyl Urea Analogs

The target compound exhibits exceptionally high inhibitory potency against recombinant human soluble epoxide hydrolase (sEH). Its binding affinity was determined via a fluorescence resonance energy transfer (FRET)-based assay, yielding a Ki value of 1.40 nM [1]. This is significantly more potent than several close structural analogs. For instance, a direct analog where the 3,4-dimethoxybenzyl group is replaced with a 2-chlorophenyl moiety (CAS 1795190-74-7) shows a Ki of 3.80 nM under the same assay conditions, representing a 2.7-fold loss in potency [2]. Similarly, an analog with a meta-tolyl group in place of the 3,4-dimethoxybenzyl group shows markedly reduced activity at 10 µM concentration . This data indicates that the 3,4-dimethoxy substitution on the benzyl ring is critical for achieving low nanomolar affinity at the sEH active site.

sEH Inhibition Structure-Activity Relationship Enzyme Kinetics

Target Residence Time: Distinguishing Target Compound from the t-TUCB Benchmark

Beyond simple binding affinity, the duration of target engagement (residence time) is a key predictor of sustained in vivo efficacy. The target compound's core structure, featuring the 3,4-dimethoxybenzyl-urea-furan scaffold, is derived from an optimization campaign specifically aimed at improving target residence time on sEH [1]. While a direct, head-to-head residence time measurement for the target compound is not publicly available, patent data explicitly classifies the compound among those with a dissociation half-life substantially exceeding that of the benchmark inhibitor, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB). For instance, a close structural analog from the same series (Compound No. 14, US10377744) demonstrates a Ki of 0.22 nM, suggesting a deeply optimized binding mode that typically correlates with extended residence times [2]. The target compound's structural features are designed to exploit this effect, implying a longer pharmacodynamic effect compared to older, rapidly reversible inhibitors like t-TUCB.

Drug-Target Residence Time sEH Kinetics Pharmacodynamics

Structural Uniqueness: The 3,4-Dimethoxybenzyl-urea-furan Pharmacophore vs. Other Urea sEH Inhibitors

The target compound's chemical structure represents a distinct pharmacophore within the sEH inhibitor landscape, as evidenced by its unique CAS registry number (1795442-16-8) and its specific inclusion as 'Compound 1' in multiple patents [1]. A comprehensive search of chemical databases and primary literature reveals that the precise combination of a 3,4-dimethoxybenzyl group on one urea nitrogen and a 2-hydroxy-2-methylpropyl linker to a furan-2-yl ring is not found in other commercially available or widely published sEH inhibitors. Most comparator compounds feature different aryl substitutions (e.g., 2-chlorophenyl, m-tolyl, 2-methoxyethyl) leading to altered selectivity and potency profiles [2]. This unique composite structure is designed to interact with specific sub-pockets of the sEH enzyme's catalytic site, which has been shown to be sensitive to the electronic and steric properties of the aryl groups.

Pharmacophore Mapping Chemical Diversity Medicinal Chemistry

Recommended Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea Based on Differential Evidence


In Vivo Proof-of-Concept Studies in Chronic Inflammatory Disease Models

The compound's exceptional potency against human sEH (Ki = 1.40 nM) [1], combined with its class-level characteristic of extended target residence time, makes it the preferred candidate for chronic, long-term in vivo efficacy studies, such as in rodent models of inflammatory bowel disease (IBD) or rheumatoid arthritis. Its high potency allows for low-dose administration, minimizing potential solubility or toxicity issues during long-term oral or parenteral dosing regiments, directly leveraging the quantitative inhibition data.

Pharmacophore Validation in sEH-Mediated Analgesia Research

For researchers investigating the role of sEH in pain pathways, this compound's unique combination of a 3,4-dimethoxybenzyl and a furan-2-yl pharmacophore is critical [2]. It serves as an ideal tool to validate whether targeting specific sub-pockets within the sEH catalytic site, as predicted by docking studies of this scaffold, leads to superior or differentiated analgesic effects compared to more common sEH inhibitors like t-TUCB. Procurement of this exact compound allows for a direct link to the specific structure-activity relationship claims in the foundational patents.

Metabolic Stability and Drug-Drug Interaction (DDI) Assessment Panel

Given the inferred favorable target residence time and the unique lipophilic/hydrophilic balance introduced by the dimethoxybenzyl and hydroxy-methylpropyl groups, this compound is an excellent candidate for metabolism studies. It can be tested in hepatocyte stability assays and cytochrome P450 inhibition panels to profile the metabolic liabilities of this specific substituent combination. This scenario is directly supported by the need to understand the pharmacokinetic properties of a high-potency, novel pharmacophore, as evidenced by its distinct chemical structure [2].

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.